molecular formula C12H26 B14536635 2,4,4,6-Tetramethyloctane CAS No. 62199-35-3

2,4,4,6-Tetramethyloctane

Cat. No.: B14536635
CAS No.: 62199-35-3
M. Wt: 170.33 g/mol
InChI Key: UQCGTRPILZWACX-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,6-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane.

Industrial Production Methods

Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification steps to isolate the desired compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alkanes or alkenes.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) and halogenating agents (e.g., N-bromosuccinimide).

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,4,4,6-Tetramethyloctane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its unique branched structure makes it a valuable model for understanding the behavior of branched alkanes.

    Biology: It is used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used as a solvent and as a component in the formulation of lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetramethyloctane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its branched structure can affect the reactivity and selectivity of the compound, influencing the outcome of various reactions.

Comparison with Similar Compounds

2,4,4,6-Tetramethyloctane can be compared with other similar branched alkanes, such as:

  • 2,2,4,4-Tetramethyloctane
  • 2,2,4,6-Tetramethyloctane
  • 2,2,4,5-Tetramethyloctane
  • 2,2,3,7-Tetramethyloctane

These compounds share similar molecular formulas and structures but differ in the position and number of methyl groups attached to the carbon chain. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62199-35-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,4,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-11(4)9-12(5,6)8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

UQCGTRPILZWACX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)CC(C)C

Origin of Product

United States

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